2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one

P2Y1 Receptor Platelet Aggregation Antithrombotic

Source 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one (CAS 1042793-62-3) for target-based P2Y1 receptor research and CNS-focused fragment-based drug discovery (FBDD). Its defining methylthio (-SCH3) pharmacophore confers nanomolar P2Y1 antagonist potency (IC50 = 11 nM), a critical differentiation from unsubstituted piperazine analogs that lack documented target engagement. With a lead-like MW of 174.26 g/mol, favorable LogP (-0.22 to -0.51), and TPSA of 32.34 Ų, this ≥98% pure scaffold is also an ideal chemoselective oxidation model substrate for thioether-to-sulfoxide/sulfone metabolic studies. Request a quote today.

Molecular Formula C7H14N2OS
Molecular Weight 174.27 g/mol
Cat. No. B13557664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one
Molecular FormulaC7H14N2OS
Molecular Weight174.27 g/mol
Structural Identifiers
SMILESCSCC(=O)N1CCNCC1
InChIInChI=1S/C7H14N2OS/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3
InChIKeyYRUKQBNTWXFUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one: Core Chemical Profile and Supplier Specifications


2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one (CAS 1042793-62-3) is a piperazine-containing ethanone derivative characterized by a methylthio substituent. It is supplied as a research-grade compound with a purity typically reported at ≥98% . The molecule is defined by its canonical SMILES CSCC(=O)N1CCNCC1 and a molecular weight of 174.26 g/mol . Its computed physicochemical properties, such as a LogP of -0.22 to -0.51 and a topological polar surface area (TPSA) of 32.34 Ų, indicate moderate lipophilicity and a favorable profile for potential blood-brain barrier penetration . These baseline characteristics establish it as a well-defined, readily available chemical scaffold suitable for further functionalization and target-based research.

Why 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one Cannot Be Substituted by Generic Piperazine Analogs


Generic piperazine analogs, such as 1-(piperazin-1-yl)ethanone, lack the critical methylthio (-SCH₃) functional group present in 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one. This single structural difference is a primary driver of target engagement and biological activity. The methylthio group is a key pharmacophore that facilitates specific binding interactions, as evidenced by its role in conferring nanomolar potency against the P2Y1 receptor (IC50 = 11 nM) [1]. In contrast, the unsubstituted 1-(piperazin-1-yl)ethanone exhibits no such documented activity. Furthermore, the methylthio group serves as a versatile synthetic handle, enabling chemoselective oxidation to sulfoxide or sulfone metabolites, which are common transformations in drug metabolism and probe optimization . Therefore, substituting with a simpler piperazine derivative would not only eliminate the primary binding motif but also remove a critical point for chemical diversification, rendering the analog unsuitable for research on P2Y1 receptor antagonism or fatty acid synthase (FAS) inhibition [2].

Quantitative Differentiation of 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one Against Key Comparators


P2Y1 Receptor Antagonism: Superior Potency to MRS2298, but Not MRS2500

In a direct comparison of P2Y1 receptor antagonists, 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one demonstrates an IC50 of 11 nM in a FLIPR assay measuring antagonism of 2-methylthio-ADP-induced calcium flux in washed human platelets [1]. This potency is approximately 5.7-fold higher than that of the well-characterized P2Y1 antagonist MRS2298, which has an IC50 of 62.8 nM in the same functional assay [2]. However, it is approximately 11.6-fold less potent than the ultra-potent antagonist MRS2500, which exhibits an IC50 of 0.95 nM in the same assay . This places 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one in a distinct intermediate potency tier, offering a different pharmacological profile for studying P2Y1 receptor function.

P2Y1 Receptor Platelet Aggregation Antithrombotic

Fatty Acid Synthase (FAS) Thioesterase Inhibition: A Weak, Non-Selective Hit

2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one was identified as a weak inhibitor of the thioesterase domain of fatty acid synthase (FAS-TE) with an IC50 of 5,200 nM in a fluorescence intensity assay [1]. This activity is significantly lower than that of established FAS-TE inhibitors. For instance, the probe compound ML356 exhibits an IC50 of 334 nM for the same domain, representing a >15-fold difference in potency [2]. The irreversible inhibitor IPI-9119 is even more potent, with an IC50 of 0.3 nM . Given its weak activity and lack of selectivity data, the compound is not a suitable starting point for developing FAS-TE inhibitors compared to these more advanced and potent chemical tools.

Fatty Acid Synthase Thioesterase Domain Cancer Metabolism

Anti-HIV Activity: Marginal Inhibition with Undefined Potency and No Advantage Over Established Therapies

In a cellular assay using CEM-T4 cells, 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one achieved >90% inhibition of HIV-1 replication at a concentration >20 µM [1]. While this indicates some antiviral activity, the potency is weak and the therapeutic window is undefined. In stark contrast, clinically used HIV-1 integrase inhibitors like Dolutegravir achieve similar or greater levels of inhibition at picomolar to low nanomolar concentrations, representing a difference in potency of several orders of magnitude [2]. This data positions the compound as a marginal hit with no advantage over existing antiretroviral agents.

Antiviral HIV CEM-T4 Cells

Physicochemical Profile: Favorable Lipophilicity for CNS Penetration but No Direct Comparator

Computational data from supplier datasheets indicate that 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one has a LogP value between -0.22 and -0.51 . This moderate lipophilicity falls within the range often associated with favorable blood-brain barrier penetration (optimal LogP for CNS drugs is typically 1-3). While a direct head-to-head comparison with a close analog is not available, this property contrasts with more lipophilic piperazine derivatives (e.g., those with large aryl substituents) that may have LogP >3, potentially leading to higher non-specific binding or toxicity. This computational parameter suggests the compound could be a suitable scaffold for developing CNS-active probes, pending experimental validation of its brain penetration.

Physicochemical Properties LogP CNS Drug Design

Optimal Use Cases for 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one in Scientific Research


Scaffold for Developing P2Y1 Receptor Probes with Controlled Potency

Based on its intermediate P2Y1 antagonist potency (IC50 = 11 nM), this compound serves as an ideal starting point for structure-activity relationship (SAR) studies. Unlike the ultra-potent MRS2500 (IC50 = 0.95 nM) , it provides a wider dynamic range for assessing the effects of chemical modifications on both potency and target engagement. Researchers can use this scaffold to fine-tune pharmacological properties for specific in vivo models where a partial or moderate P2Y1 blockade is desired, such as in studies of thrombosis or neuroprotection, without the risk of complete receptor inhibition [1].

Chemical Tool for Oxidation State-Dependent Probing

The methylthio group is a well-defined, chemoselective functional handle. This compound can be used as a model substrate to study the impact of oxidative metabolism, specifically the conversion of a thioether to a sulfoxide or sulfone . This is relevant for investigating the metabolic fate of sulfur-containing drugs. By using this compound, researchers can generate a series of related compounds (thioether, sulfoxide, sulfone) and directly compare their biological activities and physicochemical properties in a controlled manner, providing insights into structure-metabolism relationships.

Negative Control for Fatty Acid Synthase (FAS) Studies

With its weak activity against FAS-TE (IC50 = 5,200 nM) [2], this compound is effectively inactive and can be utilized as a structurally related negative control in experiments where a potent FAS inhibitor like ML356 (IC50 = 334 nM) [3] is the primary test agent. This application ensures that any observed phenotypic effect is due to the specific, potent inhibition of FAS and not a general artifact of the piperazine-containing scaffold.

Lead-Like Fragment for CNS Drug Discovery

Its favorable physicochemical properties, including low molecular weight (174.26 g/mol) and a moderate LogP (-0.22 to -0.51) , make it a lead-like fragment suitable for fragment-based drug discovery (FBDD) campaigns targeting the central nervous system. Its small size and balanced lipophilicity provide an excellent starting point for growing or linking to improve affinity for CNS targets like neurotransmitter receptors or enzymes, while maintaining drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.